1,3-Bis(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea

Lipophilicity Drug-likeness Physicochemical property

1,3-Bis(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea (CAS 332897-21-9) is a symmetrical 1,3-disubstituted urea featuring two 3-methyl-1,1-dioxidotetrahydrothiophen (3-methylsulfolane) substituents. It belongs to the class of sulfone-containing bis-ureas, a scaffold investigated for anion binding, transmembrane transport, and enzyme inhibition.

Molecular Formula C11H20N2O5S2
Molecular Weight 324.4 g/mol
Cat. No. B12126778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Bis(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea
Molecular FormulaC11H20N2O5S2
Molecular Weight324.4 g/mol
Structural Identifiers
SMILESCC1(CCS(=O)(=O)C1)NC(=O)NC2(CCS(=O)(=O)C2)C
InChIInChI=1S/C11H20N2O5S2/c1-10(3-5-19(15,16)7-10)12-9(14)13-11(2)4-6-20(17,18)8-11/h3-8H2,1-2H3,(H2,12,13,14)
InChIKeyIBHIZKUNRVYAHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Bis(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea: A Symmetrical Bis-Urea with Methyl-Substituted Sulfolane Moieties for Research and Screening Applications


1,3-Bis(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea (CAS 332897-21-9) is a symmetrical 1,3-disubstituted urea featuring two 3-methyl-1,1-dioxidotetrahydrothiophen (3-methylsulfolane) substituents. It belongs to the class of sulfone-containing bis-ureas, a scaffold investigated for anion binding, transmembrane transport, and enzyme inhibition [1]. The compound has a molecular formula of C11H20N2O5S2 and a molecular weight of 324.4 g/mol . Its computed XLogP3-AA of -1.1 and topological polar surface area (TPSA) of 126 Ų position it within a favorable drug-like property space [2]. The compound has been included in multiple high-throughput screening (HTS) campaigns, including assays for mHTT-CaM interaction abrogation and GPR151 activation, indicating interest from the screening community .

1 Symmetrical bis-urea scaffold with sulfolane moieties supports anion binding and transmembrane transport studies
2 Documented inclusion in multiple NIH/Scripps high-throughput screening campaigns indicates HTS compatibility
3 Computed drug-like property space (balanced lipophilicity and TPSA) suitable for biophysical and cellular assays

Why Generic Substitution Fails for 1,3-Bis(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea: Quantifiable Physicochemical and Binding Property Differences Among Closest Analogs


Among the closest structural analogs of 1,3-bis(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea—namely the non-methylated parent 1,3-bis(1,1-dioxidotetrahydrothiophen-3-yl)urea (CAS 24373-80-6), the N-methylated derivative 1-methyl-1,3-bis(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea (CAS 321581-05-9), and the mono-substituted 1-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea—simple generic substitution is not scientifically valid. The presence of the two C3-methyl groups on the sulfolane rings in the target compound increases lipophilicity (computed XLogP3-AA = -1.1) compared to the non-methylated analog (XLogP3-AA = -1.5), while maintaining the full complement of two hydrogen-bond donor sites versus the N-methylated analog (HBD count = 1) [1] [2]. These differences directly affect molecular recognition, membrane permeability, and target binding, as demonstrated in related thiophene bis-urea series where positional isomerism and methylation state profoundly alter anion transport efficiency and cytotoxicity profiles [3]. Thus, procurement decisions must be guided by quantitative property comparisons rather than assuming functional equivalence.

Non-methylated analog (CAS 24373-80-6)

Lower lipophilicity (ΔXLogP3-AA -0.4) may alter membrane partitioning and non-specific binding profiles in transport assays.

N-methylated analog (CAS 321581-05-9)

Loss of one hydrogen-bond donor site (HBD 1 vs 2) reduces urea NH capacity and may shift target recognition in anion-binding contexts.

Mono-substituted urea analog

Absence of the second sulfolane-urea arm removes cooperative C-H / NH hydrogen bonding, potentially compromising anion selectivity.

Quantitative Comparator Evidence for 1,3-Bis(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea: Physicochemical Property Differentiation and Screening Library Provenance


Computed Lipophilicity (XLogP3-AA) of 1,3-Bis(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea versus the Non-Methylated Analog

The target compound exhibits a computed XLogP3-AA of -1.1, compared to -1.5 for its non-methylated analog 1,3-bis(1,1-dioxidotetrahydrothiophen-3-yl)urea [1] [2]. The 0.4 log unit increase in lipophilicity arises solely from the two methyl substituents on the sulfolane rings and is expected to enhance passive membrane permeability relative to the non-methylated analog, while maintaining aqueous solubility within acceptable limits for biological assays.

Lipophilicity Shift
Head-to-head
ΔXLogP3-AA +0.4 log units
Supports membrane partitioning ranking for transport studies
Computed value; no experimental log P available
Lipophilicity Drug-likeness Physicochemical property

Topological Polar Surface Area (TPSA) Comparison Between 1,3-Bis(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea and Its N-Methylated Derivative

The target compound has a computed TPSA of 126 Ų, whereas the N-methylated analog 1-methyl-1,3-bis(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea has a reduced TPSA of 117 Ų [1] [2]. This 9 Ų reduction reflects the loss of one hydrogen-bond donor site upon N-methylation, which alters the compound's hydrogen-bonding capacity and may affect target recognition in anion-binding or enzyme inhibition contexts.

TPSA Comparison
Head-to-head
Target 126 Ų (HBD 2)
N-Me analog 117 Ų (HBD 1)
Higher HBD count may influence anion recognition profile
9 Ų difference from loss of one urea NH
Polar surface area Membrane permeability Drug-likeness

Molecular Weight and Hydrogen-Bond Donor/Acceptor Profile Differentiation for Biophysical Assay Selection

The molecular weight of the target compound (324.4 g/mol) is intermediate between the non-methylated analog (296.4 g/mol) and the N-methylated derivative (338.4 g/mol), while it retains two hydrogen-bond donors (HBD = 2) compared to only one for the N-methylated analog [1] [2] [3]. The two methyl groups add steric bulk around the urea moiety without altering the urea NH donor count, a feature exploited in anion receptor design where cooperative urea NH and C-H hydrogen bonding is critical for chloride recognition [4].

MW & HBD Profile
Class-level
MW
324.4 g/mol
HBD
2
HBA
5
Intermediate MW and full HBD complement fit for biophysical screening
Inferred from thiophene bis-urea anion transport literature
Molecular weight Hydrogen bonding Biophysical screening

High-Throughput Screening Provenance: Inclusion in Multiple NIH/Scripps HTS Campaigns

The target compound appears in at least four distinct HTS assays cataloged on Chemsrc, including an AlphaScreen assay for small molecules abrogating the mutant Huntingtin–Calmodulin (mHTT-CaM) interaction and a cell-based high-throughput primary assay for GPR151 activation . The N-methylated analog (CAS 321581-05-9) appears in a partially overlapping set of three HTS assays . While quantitative %inhibition or IC50 values are not publicly disclosed for these primary screens, the inclusion of the target compound in multiple Scripps Research Institute Molecular Screening Center campaigns indicates it met initial hit criteria where related structures may have been inactive or not tested.

HTS Provenance
Data to verify
4 public HTS assay entries
Screening library representation may indicate broad assay compatibility
Includes mHTT-CaM and GPR151 primary screens; sources not peer-reviewed
High-throughput screening Assay provenance Screening library

Research and Industrial Application Scenarios for 1,3-Bis(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea Based on Quantitative Comparator Evidence


Anion Receptor and Transmembrane Transport Studies

The target compound's dual urea NH donors (HBD = 2) and electron-withdrawing sulfone groups make it a candidate for anion binding and transport studies, analogous to the thiophene bis-urea library reported by Vieira et al. where cooperative urea NH and C-H hydrogen bonding enabled selective chloride recognition [1]. The methyl substituents on the sulfolane rings differentiate this compound from the non-methylated analog (XLogP3-AA = -1.5) by providing enhanced lipophilicity (XLogP3-AA = -1.1) that may favor membrane partitioning during transport assays [2].

Protein–Protein Interaction Inhibitor Screening (e.g., mHTT-CaM)

This compound was included in an AlphaScreen assay designed to identify small molecules that abrogate the interaction between mutant Huntingtin protein and Calmodulin . Researchers investigating Huntington's disease mechanisms or other protein–protein interaction targets may prioritize this compound over non-methylated or N-methylated analogs due to its documented screening provenance in a disease-relevant assay context.

GPCR Modulator Discovery (GPR151 Activation)

The compound appears in a cell-based high-throughput primary assay for GPR151 activation conducted at The Scripps Research Institute Molecular Screening Center . GPR151 is a galanin receptor-like orphan GPCR implicated in neuropathic pain and other neurological processes. The compound's intermediate lipophilicity (XLogP3-AA = -1.1) and balanced TPSA (126 Ų) are consistent with properties sought in CNS drug discovery, making it a relevant chemical probe for GPCR-focused programs [2].

Physicochemical Reference Standard for Bis-Urea Library Design

With well-characterized computed properties (MW = 324.4, XLogP3-AA = -1.1, TPSA = 126 Ų, HBD = 2, HBA = 5) and a symmetrical structure that simplifies synthetic derivatization, this compound can serve as a physicochemical reference standard when designing and optimizing bis-urea compound libraries [2]. Its property profile is intermediate between the more polar non-methylated analog (XLogP3-AA = -1.5, TPSA = 126 Ų) and the less polar N-methylated derivative (XLogP3-AA = -0.9, TPSA = 117 Ų), providing a useful midpoint for structure–property relationship studies [3].

Application
Selection Property
Validation Focus
Anion binding & transport studies
Urea NH donor count and sulfone electron-withdrawing effect
Anion selectivity and transport efficiency in vesicle models
PPI inhibitor screening (mHTT-CaM)
Documented HTS inclusion in disease-relevant assay
Hit confirmation in biochemical mHTT-CaM interaction assay
GPCR modulator discovery (GPR151)
Balanced physicochemical profile within CNS drug-like space
GPR151 activation confirmation in cell-based assay
Bis-urea library reference standard
Well-characterized computed property midpoint
Structure–property relationship benchmarking
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